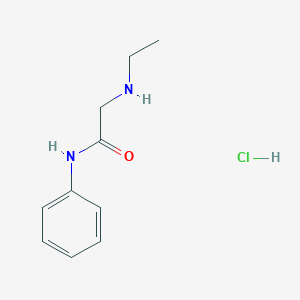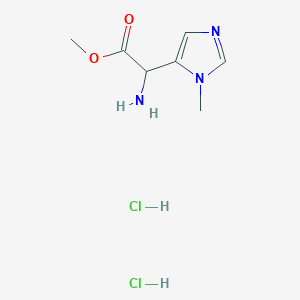
5-(2,2-Difluoroethoxy)pyrazine-2-carbonitrile
概要
説明
5-(2,2-Difluoroethoxy)pyrazine-2-carbonitrile is a chemical compound with the molecular formula C7H5F2N3O . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H6F2N2O/c9-8(10)5-13-7-2-1-6(3-11)12-4-7/h1-2,4,8H,5H2 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 184.15 .作用機序
The mechanism of action of DEFPC is not well understood. However, it is believed that DEFPC interacts with various biological targets, leading to its diverse applications in medicinal chemistry.
Biochemical and Physiological Effects:
DEFPC has been shown to exhibit various biochemical and physiological effects. In medicinal chemistry, DEFPC has been shown to exhibit potent antitumor activity against various cancer cell lines. DEFPC has also been shown to exhibit antibacterial and antifungal activity.
実験室実験の利点と制限
DEFPC has several advantages as a building block in the synthesis of various organic compounds. DEFPC is readily available, easy to synthesize, and has a high yield. However, the limitations of DEFPC include its relatively low reactivity and limited solubility in polar solvents.
将来の方向性
There are several future directions for the research of DEFPC. In medicinal chemistry, DEFPC can be further studied for its potential applications as an antitumor agent. DEFPC can also be further studied for its potential applications in the synthesis of various organic materials. Additionally, the mechanism of action of DEFPC can be further elucidated to better understand its diverse applications in scientific research.
Conclusion:
In conclusion, 5-(2,2-Difluoroethoxy)pyrazine-2-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its diverse applications in various fields. DEFPC has been extensively studied for its potential applications in medicinal chemistry, material science, and nanotechnology. The synthesis of DEFPC is simple and efficient, and it has several advantages as a building block in the synthesis of various organic compounds. The future directions for the research of DEFPC include further studies on its potential applications in medicinal chemistry and the elucidation of its mechanism of action.
科学的研究の応用
DEFPC has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, DEFPC has been used as a building block in the synthesis of various drug candidates. DEFPC has also been studied for its potential applications in material science, where it has been used as a precursor for the synthesis of various organic materials.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
5-(2,2-difluoroethoxy)pyrazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2N3O/c8-6(9)4-13-7-3-11-5(1-10)2-12-7/h2-3,6H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDOCUCIEABPIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)OCC(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate dihydrochloride](/img/structure/B1431947.png)







![9-Oxa-2-azaspiro[5.5]undecane hydrochloride](/img/structure/B1431959.png)
![Methyl 2-[(2,4-diaminophenyl)thio]benzoate dihydrochloride](/img/structure/B1431961.png)
![Ethyl 4-hydroxy-4-methyl-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1431962.png)


![8-Methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid dihydrochloride](/img/structure/B1431968.png)